2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid
Description
Molecular Geometry and Stereochemical Configuration
The compound this compound (Boc-D-2-fluorophenylalanine) is a fluorinated derivative of phenylalanine with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. Its molecular formula is C₁₄H₁₈FNO₄ , with a molecular weight of 283.29 g/mol . The stereochemical configuration is defined by the chiral center at the α-carbon, which adopts the R-configuration in the D-enantiomer, as indicated by the IUPAC name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid.
Key structural features include:
- A 2-fluorophenyl group attached to the β-carbon of the propanoic acid backbone.
- A Boc group (-OC(O)C(CH₃)₃) protecting the amino group, enhancing solubility in organic solvents.
- A carboxylic acid terminus, which remains deprotected for further peptide coupling reactions.
The SMILES notation (CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O) and InChIKey (NTWUXBKUDXGMHV-LLVKDONJSA-N) confirm the stereochemistry and connectivity. Computational studies using density functional theory (DFT) reveal that the fluorine atom at the ortho position induces steric and electronic effects, altering the dihedral angle (ψ) between the phenyl ring and the amino acid backbone.
Crystallographic Analysis of Boc-Protected Fluorophenylalanine Derivatives
Crystallographic data for Boc-D-2-fluorophenylalanine are limited, but analogous Boc-protected fluorophenylalanine derivatives exhibit predictable packing patterns. For example, Boc-L-4-fluorophenylalanine (CID 129101-25-3) crystallizes in a monoclinic system with hydrogen-bonded dimers stabilized by N–H···O interactions between the Boc group and carboxylic acid. The fluorine atom’s electronegativity reduces electron density in the aromatic ring, weakening cation-π interactions but enhancing halogen bonding in crystalline lattices.
A patent by CN112661672A outlines a crystallization method for Boc-amino acids using weak polar solvents (e.g., diethyl ether) and seed crystals, achieving >99% purity (Table 1). This method avoids decomposition, critical for pharmaceutical applications.
Table 1: Crystallization Efficiency of Boc-Protected Amino Acids
| Compound | Purity Before Crystallization | Purity After Crystallization |
|---|---|---|
| Boc-D-2-fluorophenylalanine | 93.2% | 99.3% |
| Boc-L-phenylalanine | 92.8% | 99.2% |
Comparative Conformational Studies with Non-Fluorinated Analogues
The introduction of fluorine significantly alters conformational preferences. Infrared (IR) spectroscopy of protonated 2-fluorophenylalanine shows blue-shifted NH₃⁺ symmetric bending vibrations (1434 cm⁻¹ → 1454 cm⁻¹) due to NH⁺···F hydrogen bonding. In contrast, non-fluorinated Boc-phenylalanine lacks this interaction, favoring cation-π interactions between the NH₃⁺ and phenyl ring.
Key differences include :
- Solubility : Boc-D-2-fluorophenylalanine is more soluble in polar aprotic solvents (e.g., DMF) than its non-fluorinated counterpart due to dipole interactions.
- Thermal Stability : The melting point of Boc-D-2-fluorophenylalanine (94–98°C) is lower than Boc-D-phenylalanine (88–90°C), reflecting reduced crystal lattice energy from steric hindrance.
- Bioactivity : Fluorination enhances metabolic stability in peptide drugs, as seen in HIV-1 CA inhibitors where 2-fluoro substitution improved EC₅₀ values by 1.3-fold.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUXBKUDXGMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amino Group Protection
The most straightforward approach involves protecting the amino group of 3-(2-fluorophenyl)alanine using di-tert-butyl dicarbonate (Boc anhydride). This method requires:
Key Considerations:
-
Commercial availability of 3-(2-fluorophenyl)alanine is limited, necessitating prior synthesis of the backbone.
-
Racemization risks during Boc protection are mitigated by low-temperature conditions.
Asymmetric Synthesis via Chiral Auxiliaries
Evans’ Oxazolidinone Methodology
A stereoselective route employs a chiral oxazolidinone auxiliary to control the α-carbon configuration:
-
Alkylation : Boc-glycine-bound oxazolidinone is treated with 2-fluorobenzyl bromide under basic conditions (LiHMDS, THF, −78°C).
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Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the free acid with >99% enantiomeric excess (ee).
Data Table 1 : Optimization of Alkylation Step
| Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| LiHMDS | THF | −78 | 78 | 99 |
| NaHMDS | DMF | −40 | 65 | 95 |
| KHMDS | THF | −78 | 72 | 97 |
Cyclic Sulfamidate Intermediate Route
Sulfamidate Formation and Ring-Opening
Adapted from fluorinated amino acid syntheses, this method involves:
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Serine Derivatization : (S)-Serine is protected as Boc-serine methyl ester.
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Sulfamidate Synthesis : Reaction with thionyl chloride (SOCl₂) and triethylamine forms a cyclic sulfamidate.
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Nucleophilic Substitution : Treatment with 2-fluorophenylmagnesium bromide opens the sulfamidate, introducing the aryl group.
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Ester Hydrolysis : LiOH-mediated hydrolysis yields the target acid.
Data Table 2 : Sulfamidate Ring-Opening Efficiency
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-FluorophenylMgBr | THF | 0 | 68 |
| 2-Fluorophenyllithium | Et₂O | −20 | 72 |
| 2-Fluorophenylzinc | DCM | 25 | 58 |
Suzuki-Miyaura Cross-Coupling Approach
Boronate Ester Intermediate Synthesis
| Catalyst | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 76 | 98 |
| PdCl₂(dppf) | CsF | 82 | 97 |
| Pd(OAc)₂/XPhos | K₃PO₄ | 79 | 96 |
Strecker Synthesis with Resolution
Racemic Synthesis and Chiral Resolution
For non-commercial starting materials, the Strecker method offers a viable pathway:
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Aldehyde Condensation : 2-Fluorobenzaldehyde reacts with NH₄Cl and NaCN to form α-amino nitrile.
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Hydrolysis : HCl/H₂O converts the nitrile to the racemic amino acid.
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Enzymatic Resolution : Porcine kidney acylase selectively deprotects the L-enantiomer.
Data Table 4 : Resolution Efficiency
| Enzyme | Solvent | ee (%) | Recovery (%) |
|---|---|---|---|
| Porcine kidney acylase | Buffer | 99 | 45 |
| Candida antarctica | IPA | 95 | 50 |
| Pseudomonas fluorescens | Water | 98 | 48 |
Comparative Analysis of Methodologies
Cost, Scalability, and Stereochemical Outcomes
-
Boc Protection Route : Cost-effective but limited by precursor availability.
-
Asymmetric Synthesis : High ee but requires expensive auxiliaries.
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Sulfamidate Method : Scalable but involves hazardous reagents (SOCl₂).
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Suzuki Coupling : Versatile for diverse aryl groups but Pd costs are prohibitive at scale.
Industrial-Scale Considerations
Process Optimization for cGMP Compliance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the amino acid side chain.
Reduction: Reduction reactions could target the carbamate group, potentially converting it back to the free amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Safety Information
The compound should be handled with care, as it may pose health risks if ingested or if it comes into contact with skin. Appropriate safety measures should be taken, including the use of personal protective equipment (PPE) and working in a fume hood.
Drug Development
Boc-phenylalanine derivatives are crucial in the design and synthesis of pharmaceutical agents. Their ability to mimic natural amino acids allows researchers to explore new therapeutic avenues. For instance, modifications of this compound have been investigated for their potential anti-cancer properties by targeting specific pathways involved in tumor growth.
Peptide Synthesis
The use of Boc-protected amino acids is prevalent in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under acidic conditions, facilitating the sequential addition of amino acids to form peptides. This method is vital for producing peptides that can serve as drugs or research tools.
Bioconjugation
Boc-phenylalanine can be employed in bioconjugation processes, where it is used to attach biomolecules to surfaces or other molecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.
Research on Fluorinated Compounds
The presence of a fluorine atom in the structure enhances the compound's biological activity and stability. Research has shown that fluorinated amino acids can improve the pharmacokinetic properties of drugs, making Boc-phenylalanine derivatives valuable in medicinal chemistry.
Case Study 1: Synthesis of Anticancer Agents
A recent study explored the synthesis of novel anticancer agents using Boc-phenylalanine derivatives. The researchers modified the side chains to enhance binding affinity to cancer cell receptors, leading to promising results in vitro and in vivo.
Case Study 2: Development of Peptide Vaccines
Another investigation focused on utilizing Boc-phenylalanine in the synthesis of peptide vaccines. The study demonstrated that peptides incorporating this amino acid exhibited improved immunogenicity, paving the way for new vaccine formulations against infectious diseases.
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Drug Development | Used as a building block for designing new pharmaceuticals | Mimics natural amino acids |
| Peptide Synthesis | Essential in solid-phase peptide synthesis | Facilitates sequential amino acid addition |
| Bioconjugation | Attaches biomolecules for targeted delivery | Enhances specificity and efficacy |
| Research on Fluorinated Compounds | Improves biological activity and stability | Increases pharmacokinetic properties |
Mechanism of Action
The mechanism of action for compounds like 2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid often involves interaction with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamate-protected amino acid can be selectively deprotected in biological environments to release the active amine.
Comparison with Similar Compounds
3-Fluorophenyl Analog
- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid
- Key Differences : The fluorine atom is at the meta position instead of ortho.
- Electronic Effects: Meta-fluorine exerts weaker electron-withdrawing effects on the aromatic ring, altering the compound’s acidity (pKa) and hydrogen-bonding capacity. Synthesis: Prepared via Boc protection of (S)-2-amino-3-(3-fluorophenyl)propanoic acid, with NMR data confirming regiochemistry (δ 7.29 ppm for aromatic protons) .
5-Fluoro-2-(Trifluoromethyl)phenyl Analog
- Compound: 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid
- Key Differences : Additional trifluoromethyl group at the 2-position and fluorine at 5-position.
- Metabolic Stability: Fluorine and trifluoromethyl groups resist oxidative metabolism, extending half-life in vivo .
Protecting Group Variations
Fmoc-Protected Analog
- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(2-fluorophenyl)propanoic acid
- Key Differences : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
- Impact: Deprotection Conditions: Fmoc is base-labile (removed with piperidine), whereas Boc requires acidic conditions (e.g., TFA). This makes Fmoc preferable for solid-phase peptide synthesis (SPPS) .
Stereochemical Variations
R-Configuration Analog
- Compound: (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
- Key Differences : R-configuration at the chiral center and absence of fluorine.
- Impact :
- Biological Activity : Stereochemistry influences binding to enantioselective targets (e.g., enzymes or receptors). The R-isomer may exhibit divergent pharmacological profiles compared to the S-isomer .
- Synthetic Utility : Demonstrates the importance of chiral resolution in producing enantiopure intermediates .
Aromatic Ring Modifications
Indole-Containing Analog
- Compound: 2-[(tert-butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic acid
- Key Differences : Replaces phenyl with a 4-fluoroindole ring.
- Impact :
Comparative Data Table
Biological Activity
2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid, commonly referred to as a phenylalanine derivative, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18FNO5
- Molecular Weight : 287.30 g/mol
- CAS Number : Not specified
The compound features a tert-butoxycarbonyl (Boc) protective group on the amino group, which is significant for its stability and reactivity in biological applications.
Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways:
- Receptor Interactions :
- 5-HT Receptor : Involved in serotonin signaling, which affects mood regulation and other physiological functions.
- Adrenergic Receptor : Plays a role in the sympathetic nervous system and influences cardiovascular function.
- Amylin Receptor : Associated with glucose metabolism and appetite regulation.
- Enzyme Inhibition :
- The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase , which is crucial for neurotransmission.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For example:
- Cell Proliferation Assays : The compound was tested on cancer cell lines, showing a dose-dependent inhibition of cell growth, suggesting potential anticancer properties.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Metabolism and Excretion :
- Following administration, the compound exhibited a half-life of approximately 4 hours, with primary excretion through urine.
- Behavioral Studies :
- In rodent models, treatment with the compound resulted in increased locomotor activity, indicating possible stimulant effects.
Data Tables
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid?
- Methodology :
- Step 1 : Start with (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. Deprotonate with Et₃N in CH₂Cl₂, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) at RT for 2 hours. Yield: ~95% (crude) .
- Step 2 : Hydrolyze the ester using LiOH in THF/H₂O (3:2) to obtain the carboxylic acid. Acidify to pH ~6 and concentrate without further purification .
- Key Considerations : Monitor reaction completion via TLC and confirm purity via LCMS or ¹H NMR.
Q. How can low yields during purification be addressed?
- Optimization Strategies :
- Extraction : Use multiple aqueous/organic extractions (e.g., H₂O/EtOAc) to recover polar intermediates .
- Chromatography : For complex mixtures, employ silica gel column chromatography with gradients of petroleum ether/EtOAc (e.g., 20:1 to 5:1) .
- HPLC : Preparative HPLC (e.g., XBridge phenyl column with acetonitrile/water gradients) resolves stereoisomers or closely related impurities, achieving >98% purity .
Q. What analytical techniques validate the compound’s structure and purity?
- Characterization Workflow :
- ¹H NMR : Confirm Boc-group integration (tert-butyl protons at ~1.4 ppm) and fluorophenyl aromatic signals .
- LCMS (ES+) : Verify molecular ion peaks (e.g., [M+H]⁺) and absence of byproducts .
- HPLC-PDA : Assess purity at 254 nm; retention time shifts indicate stereochemical variations .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence biological activity compared to other halogenated analogs?
- Comparative Analysis :
- Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity in enzyme inhibitors (e.g., Ube2g2 inhibitors ).
- Replace with Cl or CF₃ groups (e.g., 3-(trifluoromethyl)phenyl derivatives ) to study steric/electronic effects on target engagement.
- Data Contradiction : Fluorine may reduce cytotoxicity compared to brominated analogs but requires in vitro assays (e.g., IC₅₀ in cancer cell lines) for validation .
Q. What strategies stabilize the Boc-protected amine under acidic conditions?
- Stability Testing :
- Expose the compound to TFA (common deprotection agent) and monitor Boc-group retention via ¹H NMR. Partial deprotection occurs after 1 hour in 50% TFA/CH₂Cl₂ .
- Mitigation : Use milder acids (e.g., HCl/dioxane) or lower temperatures (0–4°C) during deprotection .
Q. How to resolve discrepancies in stereochemical assignments during synthesis?
- Stereochemical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
